N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide
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Overview
Description
N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to a methylpropanamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide typically involves the reaction of 3-aminocyclobutylmethanol with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The aminocyclobutyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide: Similar structure with a methoxy group instead of a methyl group.
tert-Butyl N-[(3-aminocyclobutyl)methyl]carbamate: Contains a tert-butyl carbamate group instead of the methylpropanamide moiety.
Uniqueness
N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide is unique due to its specific combination of the aminocyclobutyl and methylpropanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-6(2)9(12)11-5-7-3-8(10)4-7/h6-8H,3-5,10H2,1-2H3,(H,11,12) |
InChI Key |
JDNAOJUBJHPAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1CC(C1)N |
Origin of Product |
United States |
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